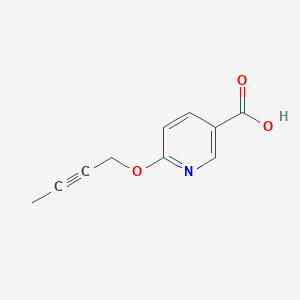

6-(But-2-yn-1-yloxy)nicotinic acid

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

6-but-2-ynoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7H,6H2,1H3,(H,12,13) |

InChI Key |

PHGYJFHIKMQOLR-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(But-2-yn-1-yloxy)nicotinic acid, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group of nicotinic acid reacts with but-2-yn-1-yl bromide under basic conditions. Key factors include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst use (e.g., K₂CO₃). Reaction efficiency is monitored via TLC or HPLC to optimize yield (≥75%) . Side reactions, such as alkyne polymerization, are mitigated by controlled reagent addition and inert atmospheres. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing 6-(But-2-yn-1-yloxy)nicotinic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the alkyne moiety (δ ~2.5 ppm for terminal protons) and the ester linkage (δ ~4.5 ppm for OCH₂). Aromatic protons from the pyridine ring appear between δ 7.0–8.5 ppm .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%). Mobile phases: acetonitrile/water (0.1% TFA) gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-(But-2-yn-1-yloxy)nicotinic acid analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and replicate experiments across independent labs.

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-(Cyclopentyloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide) to identify critical substituents. For example, the but-2-yn-1-yloxy group enhances lipophilicity (logP ~2.8), improving membrane permeability vs. hydroxyl or methyl derivatives .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to discern trends .

Q. What computational approaches predict interactions between 6-(But-2-yn-1-yloxy)nicotinic acid and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to nicotinic acetylcholine receptors (nAChRs). The alkyne group may form hydrophobic interactions with receptor pockets (e.g., Tyr190 in α7 nAChR) .

- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (50–100 ns trajectories) to assess stability. Parameters: explicit solvent models (TIP3P), NPT ensembles .

- QSAR Models : Train models with descriptors (e.g., topological polar surface area, H-bond donors) to predict IC₅₀ values against cancer cell lines .

Q. How does the but-2-yn-1-yloxy substituent affect pharmacological properties compared to other alkoxy groups?

- Methodological Answer :

- Lipophilicity : The alkyne group increases logP by ~0.5 units vs. cyclopentyloxy or furyl analogs, enhancing blood-brain barrier penetration (e.g., brain/plasma ratio >0.8 in rodent models) .

- Metabolic Stability : In vitro microsomal assays (human liver microsomes, 1 mg/mL) show slower oxidation (t₁/₂ >60 min) due to reduced CYP3A4 affinity vs. methyl or phenyl derivatives .

- Toxicity : Ames tests (TA98 strain) indicate no mutagenicity (p >0.05), but zebrafish embryo assays (96 hpf) reveal LC₅₀ ~50 µM, suggesting moderate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.